2,2'-Diethylthiocarbanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Diethylthiocarbanilide is an organic compound with the molecular formula C15H20N2S. It is a derivative of thiourea and is known for its applications in various industrial processes. This compound is characterized by its white crystalline appearance and is used primarily as a vulcanization accelerator in the rubber industry .
Vorbereitungsmethoden
2,2’-Diethylthiocarbanilide can be synthesized through the reaction of aniline with carbon disulfide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the thiourea derivative. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
2,2’-Diethylthiocarbanilide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like halides or alkoxides.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-Diethylthiocarbanilide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of thiourea derivatives.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Wirkmechanismus
The mechanism of action of 2,2’-Diethylthiocarbanilide involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of normal cellular processes, resulting in antimicrobial or anticancer effects. The exact pathways involved in these interactions are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2,2’-Diethylthiocarbanilide can be compared with other thiourea derivatives such as:
Thiocarbanilide: Similar in structure but lacks the ethyl groups, making it less effective as a vulcanization accelerator.
N,N’-Diethylthiourea: Another derivative with similar properties but different industrial applications.
Diphenylthiourea: Known for its use in the rubber industry but has different reactivity due to the presence of phenyl groups.
The uniqueness of 2,2’-Diethylthiocarbanilide lies in its specific structure, which provides enhanced stability and reactivity in various industrial processes .
Eigenschaften
CAS-Nummer |
5395-94-8 |
---|---|
Molekularformel |
C17H20N2S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1,3-bis(2-ethylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-3-13-9-5-7-11-15(13)18-17(20)19-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
InChI-Schlüssel |
WYMLGVPROUZGCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=S)NC2=CC=CC=C2CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.